2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride
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Overview
Description
2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Amination: The alkylated pyrazole is reacted with an amine, such as methylamine, to introduce the amine group.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methylpyrazole
- 5-methyl-1-phenylpyrazole
- 4-ethyl-5-methylpyrazole
Uniqueness
2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-9-11(8-14-16)7-13-12-6-10(3)15-17(12)5-2;/h6,8-9,13H,4-5,7H2,1-3H3;1H |
InChI Key |
PIKUNYJBIZMFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC(=NN2CC)C.Cl |
Origin of Product |
United States |
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